molecular formula C10H20O2 B14379508 Methyl 2,2,3,3-tetramethylpentanoate CAS No. 88255-51-0

Methyl 2,2,3,3-tetramethylpentanoate

Cat. No.: B14379508
CAS No.: 88255-51-0
M. Wt: 172.26 g/mol
InChI Key: OTCXXDINWCIYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2,3,3-tetramethylpentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fragrances and flavorings. This particular ester has a branched structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3-tetramethylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2,2,3,3-tetramethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetramethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 2,2,3,3-tetramethylpentanoic acid and methanol.

    Reduction: 2,2,3,3-tetramethylpentanol.

    Transesterification: New ester and methanol.

Scientific Research Applications

Methyl 2,2,3,3-tetramethylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2,2,3,3-tetramethylpentyl group into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetramethylpentanoate involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes by altering membrane permeability and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethylpentanoate
  • Methyl 3,3-dimethylpentanoate
  • Methyl 2,2,3-trimethylpentanoate

Uniqueness

Methyl 2,2,3,3-tetramethylpentanoate is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

88255-51-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl 2,2,3,3-tetramethylpentanoate

InChI

InChI=1S/C10H20O2/c1-7-9(2,3)10(4,5)8(11)12-6/h7H2,1-6H3

InChI Key

OTCXXDINWCIYNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.